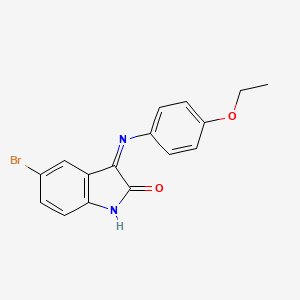

3-(Aza(4-ethoxyphenyl)methylene)-5-bromoindolin-2-one

Description

3-(Aza(4-ethoxyphenyl)methylene)-5-bromoindolin-2-one is a synthetic indolin-2-one derivative characterized by a 5-bromo substitution on the indole core and a 3-position aza-methylene group linked to a 4-ethoxyphenyl moiety. The "aza" designation suggests a nitrogen-containing functional group (e.g., hydrazone, imine, or heterocyclic substituent) bridging the ethoxyphenyl and indolinone units. Indolin-2-one derivatives are widely studied for their biological activities, particularly as kinase inhibitors and anticancer agents, with structural variations (e.g., substituent type, position, and heteroatom incorporation) critically influencing their physicochemical and pharmacological profiles .

Properties

IUPAC Name |

5-bromo-3-(4-ethoxyphenyl)imino-1H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrN2O2/c1-2-21-12-6-4-11(5-7-12)18-15-13-9-10(17)3-8-14(13)19-16(15)20/h3-9H,2H2,1H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPAVOUPIQVPGEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N=C2C3=C(C=CC(=C3)Br)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aza(4-ethoxyphenyl)methylene)-5-bromoindolin-2-one typically involves the condensation of 5-bromoindolin-2-one with 4-ethoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(Aza(4-ethoxyphenyl)methylene)-5-bromoindolin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

3-(Aza(4-ethoxyphenyl)methylene)-5-bromoindolin-2-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

Industry: Used in the development of new materials and as a precursor for dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(Aza(4-ethoxyphenyl)methylene)-5-bromoindolin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Key Observations :

- Thiazole and pyrazole substituents enhance thermal stability (higher melting points) compared to simpler hydrazones.

- Yields correlate with steric and electronic effects; bulkier groups (e.g., 4-methylthiazole) slightly reduce yields .

Sulfoxide/Sulfonyl Derivatives

Sulfoxide- and sulfonyl-substituted analogs demonstrate potent biological activity:

Comparison :

- The sulfonyl group in 6o enhances kinase inhibition compared to hydrazono derivatives, likely due to improved electron-withdrawing effects and binding affinity. The target compound’s aza-ethoxyphenyl group may mimic these properties if the nitrogen participates in hydrogen bonding or π-π interactions .

Selenoxo Derivatives

Selenium-containing analogs, such as (Z)-3-(3-(4-methoxyphenyl)-4-oxo-2-selenoxoimidazolidin-5-ylidene)-5-bromoindolin-2-one (4e), highlight the role of heteroatoms:

- 4e features a selenoxoimidazolidinone moiety and a 4-methoxyphenyl group. Structural analysis via ¹H NMR confirms regioselectivity and Z-configuration .

Key Insight :

Benzylidene Derivatives

Benzylidene-substituted indolinones, like (Z)-4-bromo-3-(4-isopropylbenzylidene)indolin-2-one (4g), illustrate positional isomer effects:

Structural Impact :

Indole-Substituted Derivatives

3-((1H-Indol-3-yl)methylene)-5-bromoindolin-2-one (CAS 552332-48-6) incorporates an indole substituent, demonstrating the versatility of the indolinone scaffold .

Biological Activity

3-(Aza(4-ethoxyphenyl)methylene)-5-bromoindolin-2-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse research sources.

Chemical Structure and Properties

The compound features a complex structure characterized by an indolin-2-one framework with a bromo substituent and an ethoxyphenyl group. Its unique configuration allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various Gram-positive and Gram-negative bacteria, showing efficacy comparable to or exceeding traditional antibiotics like ampicillin.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.015 | 0.030 |

| Escherichia coli | 0.045 | 0.090 |

| Pseudomonas aeruginosa | 0.020 | 0.040 |

| Enterobacter cloacae | 0.004 | 0.008 |

The minimal inhibitory concentration (MIC) values indicate strong antibacterial activity, particularly against Enterobacter cloacae, which was the most sensitive strain tested .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines, including those derived from breast and lung cancers.

The proposed mechanism involves the compound's ability to bind to specific enzymes or receptors involved in cell proliferation and survival pathways. This interaction can lead to apoptosis in cancer cells, providing a potential therapeutic avenue for cancer treatment.

Case Studies

- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of indolin-2-one, including the compound , exhibited potent antibacterial activity against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

- Cytotoxicity Assessment : Cytotoxicity assays conducted on human cell lines (e.g., MRC5) revealed low toxicity levels for the compound, suggesting a favorable therapeutic index for potential clinical applications .

Comparative Analysis with Similar Compounds

The compound's structure allows for comparison with other indolin derivatives, which often exhibit similar biological activities but may differ in potency and specificity due to variations in substituents.

Table 2: Comparison with Similar Compounds

| Compound Name | MIC (µg/mL) | Unique Features |

|---|---|---|

| This compound | 0.004 | Ethoxy group enhances solubility |

| 3-(Aza(4-methoxyphenyl)methylene)-5-bromoindolin-2-one | 0.010 | Methoxy group; lower antibacterial activity |

| 3-(Aza(4-chlorophenyl)methylene)-5-bromoindolin-2-one | 0.020 | Chlorine substitution; moderate activity |

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 3-(Aza(4-ethoxyphenyl)methylene)-5-bromoindolin-2-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions involving thiosemicarbazide derivatives and halogenated carbonyl precursors. Key steps include refluxing in a DMF-acetic acid mixture (1:2 v/v) at 100–110°C for 2–4 hours, followed by recrystallization in ethanol or DMF-ethanol mixtures to improve purity . Optimization should focus on molar ratios (e.g., 1:1.2 for thiosemicarbazide to chloroacetic acid) and sodium acetate as a catalyst to enhance yield .

Q. Which spectroscopic techniques are most effective for characterizing the structural and electronic properties of this compound?

- Methodological Answer : Use a combination of - and -NMR to confirm the Z/E configuration of the aza-methylene group and bromine substitution patterns. FT-IR can identify carbonyl (C=O) and C-Br stretching vibrations (~1680 cm and ~560 cm, respectively). High-resolution mass spectrometry (HRMS) is critical for verifying molecular ion peaks and isotopic patterns due to bromine .

Q. What in vitro assays are appropriate for preliminary evaluation of biological activity, and how should controls be designed?

- Methodological Answer : Use cell viability assays (e.g., MTT or resazurin) against cancer cell lines (e.g., HeLa or MCF-7) with doxorubicin as a positive control. Include solvent-only controls (e.g., DMSO ≤0.1%) and triplicate replicates to account for variability. Dose-response curves (0.1–100 µM) should be analyzed using nonlinear regression to determine IC values .

Advanced Research Questions

Q. How can substituent effects on bioactivity be systematically analyzed using QSAR or molecular docking?

- Methodological Answer : Perform comparative QSAR studies by synthesizing analogs with varied substituents (e.g., replacing bromine with chlorine or modifying the ethoxy group). Use AutoDock Vina or Schrödinger Suite to dock compounds into target protein structures (e.g., kinase domains), focusing on binding energy (ΔG) and hydrogen-bond interactions. Validate predictions with in vitro enzyme inhibition assays .

Q. What environmental fate studies are necessary to assess the compound’s persistence and ecotoxicological risks?

- Methodological Answer : Conduct OECD 301 biodegradation tests in aqueous media under aerobic conditions. Measure hydrolysis rates at pH 4–9 and photodegradation under UV light (λ = 254 nm). Use Daphnia magna or zebrafish embryos (FET test) for acute toxicity assessment, with LC calculations and biomarker analysis (e.g., oxidative stress enzymes) .

Q. How can contradictions in reported bioactivity data across studies be resolved?

- Methodological Answer : Perform meta-analysis of existing data to identify confounding variables (e.g., cell line specificity, assay protocols). Replicate experiments under standardized conditions (e.g., ATCC cell lines, serum-free media) and use multivariate statistics (ANOVA with post-hoc Tukey tests) to isolate compound-specific effects. Cross-validate with orthogonal assays (e.g., apoptosis vs. necrosis markers) .

Q. What computational strategies are effective for modeling the compound’s reactivity in catalytic or photodynamic applications?

- Methodological Answer : Apply density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (HOMO/LUMO), band gaps, and charge transfer properties. Simulate UV-Vis spectra using TD-DFT and compare with experimental data. For catalytic studies, model transition states and activation energies for proposed reaction pathways .

Q. How can the compound’s mechanism of action be integrated into a broader theoretical framework for drug discovery?

- Methodological Answer : Link experimental findings to established theories (e.g., structure-activity relationships for kinase inhibitors or apoptosis pathways). Use pathway enrichment analysis (e.g., KEGG, Reactome) on transcriptomic or proteomic data to identify disrupted biological networks. Develop a conceptual model that connects molecular interactions (e.g., bromine’s role in hydrophobic binding) to phenotypic outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.